molecular formula C24H39NO5S B10767394 Leukotriene E4 methyl ester

Leukotriene E4 methyl ester

Cat. No.: B10767394
M. Wt: 453.6 g/mol
InChI Key: FIXJQRIEAIDXEN-KLWHAKNWSA-N
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Description

Leukotriene E4 methyl ester is a lipid-soluble derivative of leukotriene E4. Leukotrienes are eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid. This compound is formed by the esterification of the acid group at position 1 of the icosatetraenyl chain, making it more lipid-soluble than its parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Leukotriene E4 methyl ester can be synthesized by esterifying leukotriene E4 with methanol in the presence of an acid catalyst. The reaction typically involves dissolving leukotriene E4 in methanol and adding a catalytic amount of sulfuric acid. The mixture is then refluxed for several hours until the reaction is complete. The product is purified by column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by purification steps such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Leukotriene E4 methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Leukotriene E4 methyl ester has several scientific research applications:

Mechanism of Action

Leukotriene E4 methyl ester exerts its effects by binding to specific G-protein-coupled receptors on target cells. These receptors include cysteinyl leukotriene receptors, which mediate various inflammatory responses. Upon binding, the compound activates downstream signaling pathways such as MAPK, PI3K/Akt, and NF-κB, leading to the production of inflammatory cytokines and other mediators .

Comparison with Similar Compounds

  • Leukotriene C4
  • Leukotriene D4
  • Leukotriene F4

Comparison: Leukotriene E4 methyl ester is unique due to its increased lipid solubility compared to its parent compound, leukotriene E4. This property enhances its ability to penetrate cell membranes and interact with intracellular targets. Unlike leukotriene C4 and leukotriene D4, which are more active in inducing bronchoconstriction, this compound accumulates in plasma and urine, making it a useful biomarker for certain inflammatory conditions .

Properties

Molecular Formula

C24H39NO5S

Molecular Weight

453.6 g/mol

IUPAC Name

(2R)-2-amino-3-[(5S,6R,7E,9E,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanylpropanoic acid

InChI

InChI=1S/C24H39NO5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22(31-19-20(25)24(28)29)21(26)16-15-18-23(27)30-2/h7-8,10-14,17,20-22,26H,3-6,9,15-16,18-19,25H2,1-2H3,(H,28,29)/b8-7-,11-10-,13-12+,17-14+/t20-,21-,22+/m0/s1

InChI Key

FIXJQRIEAIDXEN-KLWHAKNWSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)SC[C@@H](C(=O)O)N

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)O)N

Origin of Product

United States

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